DPM-1001: A Dual-Action Investigational Drug Targeting PTP1B and Copper Homeostasis
DPM-1001: A Dual-Action Investigational Drug Targeting PTP1B and Copper Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DPM-1001 is a novel, orally bioavailable small molecule demonstrating a compelling dual mechanism of action as a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and a highly selective copper chelator. This unique pharmacological profile positions DPM-1001 as a promising therapeutic candidate for a range of metabolic and rare diseases. Preclinical studies have highlighted its potential in improving insulin (B600854) and leptin signaling, making it a candidate for the treatment of type 2 diabetes and obesity. Furthermore, its specific and potent copper-binding properties have led to its investigation as a treatment for Wilson's disease, a genetic disorder of copper metabolism, for which it has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA). This document provides a comprehensive overview of the mechanism of action, experimental validation, and quantitative data associated with DPM-1001.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated negative regulator of key signaling pathways, including those of insulin and leptin. By dephosphorylating the insulin receptor and downstream signaling molecules, PTP1B attenuates the metabolic effects of insulin. Similarly, it dampens leptin signaling, which is crucial for appetite regulation and energy expenditure. Consequently, inhibition of PTP1B has been a long-sought-after strategy for the treatment of type 2 diabetes and obesity.
Copper is an essential trace element, but its dysregulation can lead to significant cellular toxicity, primarily through the generation of reactive oxygen species. Wilson's disease is a rare autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting ATPase. This genetic defect leads to the accumulation of toxic levels of copper in the liver and brain, resulting in severe hepatic and neurological damage.
DPM-1001, an analog of the PTP1B inhibitor trodusquemine (B1662500) (MSI-1436), has emerged as a promising clinical candidate with a dual mechanism of action that addresses both of these therapeutic areas.[1]
Mechanism of Action
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
DPM-1001 acts as a potent and specific, non-competitive inhibitor of PTP1B.[2] Its inhibitory action is allosteric, targeting the C-terminal segment of the enzyme rather than the highly conserved active site. This allosteric binding locks PTP1B in an inactive conformation, thereby enhancing insulin and leptin signaling pathways.
The inhibition of PTP1B by DPM-1001 is time-dependent for the full-length enzyme (PTP1B(1-405)), with potency increasing significantly after a pre-incubation period.[2] This suggests a conformational change is induced upon binding.
Copper Chelation
In addition to its effects on PTP1B, DPM-1001 is a highly potent and selective chelator of copper.[3] This activity is attributed to the N1-(pyridin-2-ylmethyl)butane-1,4-diamine "tail" of the molecule, while the steroid moiety confers selectivity for copper over other divalent metal ions.[3] In the context of Wilson's disease, DPM-1001 binds to excess copper, facilitating its excretion from the body.[4][5][6] Preclinical studies have shown that this chelation leads to a reduction of copper levels in both the liver and the brain.[4][5][6]
Interestingly, the copper-bound form of DPM-1001 exhibits enhanced potency as a PTP1B inhibitor, suggesting a synergistic interplay between its two mechanisms of action.[1][7]
Signaling Pathways
The dual actions of DPM-1001 impact distinct but important signaling pathways.
PTP1B Inhibition and Enhancement of Insulin/Leptin Signaling
By inhibiting PTP1B, DPM-1001 effectively removes a key negative regulator of the insulin and leptin signaling cascades. This leads to increased phosphorylation of the insulin receptor and its downstream substrates, ultimately promoting glucose uptake and utilization. Similarly, enhanced leptin receptor signaling can lead to improved appetite control and energy metabolism.
Copper Chelation in Wilson's Disease
In Wilson's disease, the genetic defect in ATP7B leads to copper accumulation. DPM-1001's selective chelation of copper offers a direct therapeutic intervention.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of DPM-1001.
Table 1: In Vitro PTP1B Inhibition
| Parameter | Value | Conditions | Reference |
| IC50 (PTP1B(1-405)) | 100 nM | With 30-min pre-incubation | [2] |
| IC50 (PTP1B(1-405)) | 600 nM | No pre-incubation | [2] |
| IC50 (PTP1B(1-321)) | No significant time-dependent change | - | [2] |
| Inhibition Type | Non-competitive, Allosteric | - | [7] |
Table 2: In Vitro Copper Chelation
| Parameter | Value | Method | Reference |
| Kd for 64Cu | 75 nM | Radiolabeled copper binding assay | [3] |
| Specificity | Highly selective for copper | ESI-MS analysis against a panel of metal ions | [3] |
Table 3: In Vivo Efficacy in a Diet-Induced Obesity Mouse Model
| Parameter | Value/Observation | Treatment Details | Reference |
| Administration | 5 mg/kg, once daily (oral or IP) | 50 days of treatment | [2] |
| Body Weight | ~5% decrease | Weight loss initiated within 5 days | [2] |
| Glucose Homeostasis | Improved glucose tolerance and insulin sensitivity | - | [2] |
Table 4: In Vivo Efficacy in a Wilson's Disease Mouse Model (Toxic Milk Mice)
| Parameter | Observation | Treatment Details | Reference |
| Copper Levels (Liver & Brain) | Significantly lowered | Oral or IP administration | [4][5][6] |
| Copper Excretion | Increased fecal excretion | - | [4][5][6] |
| Liver Pathology | Ameliorated hepatic complications | - | [8] |
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize DPM-1001. For specific details, it is recommended to consult the primary literature.
In Vitro PTP1B Enzymatic Assay
This colorimetric assay measures the ability of DPM-1001 to inhibit the dephosphorylation of a substrate by PTP1B.
Workflow:
Methodology:
-
Reagents: Recombinant human PTP1B, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA), p-nitrophenyl phosphate (B84403) (pNPP) as substrate, DPM-1001, and a stop solution (e.g., 1 M NaOH).
-
Procedure:
-
Prepare serial dilutions of DPM-1001 in assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the diluted DPM-1001 or vehicle control. For time-dependent inhibition studies, pre-incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding pNPP.
-
Incubate at 37°C for a set time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Copper Chelation Assays
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Incubate DPM-1001 with a panel of metal ions (including copper).
-
Analyze the resulting complexes by ESI-MS to determine which metals DPM-1001 binds to, confirming its selectivity for copper.
Radiolabeled Copper Binding Assay:
-
Incubate a fixed concentration of DPM-1001 with varying concentrations of radiolabeled copper (64Cu2+).
-
Separate the DPM-1001-copper complex from free copper (e.g., using a C18 column).
-
Quantify the amount of bound copper by scintillation counting to determine the binding affinity (Kd).
In Vivo Studies in Mouse Models
Diet-Induced Obesity Model:
-
Animals: C57BL/6J mice fed a high-fat diet to induce obesity and insulin resistance.
-
Treatment: Administer DPM-1001 (e.g., 5 mg/kg daily) or vehicle control via oral gavage or intraperitoneal (IP) injection for a specified duration (e.g., 50 days).
-
Monitoring: Regularly monitor body weight and food intake.
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, administer a glucose bolus (oral or IP) and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess glucose clearance.
-
ITT: After a shorter fast, administer an insulin bolus (IP) and measure blood glucose levels at various time points to assess insulin sensitivity.
-
Wilson's Disease Model (Toxic Milk Mice):
-
Animals: Use a genetically validated mouse model of Wilson's disease, such as the toxic milk mouse, which has a mutation in the Atp7b gene.
-
Treatment: Administer DPM-1001 or vehicle control.
-
Analysis:
-
At the end of the study, harvest tissues (liver, brain).
-
Measure copper levels in the tissues using inductively coupled plasma mass spectrometry (ICP-MS).
-
Analyze fecal samples to quantify copper excretion.
-
Perform histological analysis of liver tissue to assess pathological changes.
-
Conclusion
DPM-1001 is a pioneering investigational drug with a unique dual mechanism of action, targeting both PTP1B and copper homeostasis. Its ability to allosterically inhibit PTP1B offers a promising approach to treating metabolic disorders like type 2 diabetes and obesity by enhancing insulin and leptin signaling. Simultaneously, its high selectivity and potency as a copper chelator provide a novel therapeutic strategy for Wilson's disease. The preclinical data to date are compelling, demonstrating efficacy in relevant animal models. Further clinical investigation is warranted to fully elucidate the therapeutic potential of DPM-1001 in these and potentially other indications characterized by PTP1B dysregulation or copper overload.
References
- 1. Glucose Tolerance Test in Mice [bio-protocol.org]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. Insulin Tolerance Test in Mouse [protocols.io]
- 4. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 5. IP Glucose Tolerance Test in Mouse [protocols.io]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
